3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide is a compound that belongs to the class of benzamides and indole derivatives. It is characterized by the presence of a benzamide moiety substituted with two methoxy groups at positions 3 and 5, and an indolinone moiety at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Scientific Research Applications
Anticancer and Antioxidant Activities
A study by Gudipati, Anreddy, and Manda (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which showed significant anticancer activity against various cancer cell lines, including HeLa, IMR-32, and MCF-7. These compounds also demonstrated potent antioxidant activities, suggesting their potential as therapeutic agents in conditions where oxidative stress plays a role in pathology. The study emphasized that derivatives substituted at the C5 position exhibited more potent activities, highlighting the importance of structural modifications in enhancing biological activity (Gudipati, Anreddy, & Manda, 2011).
Ligand-Binding Properties
Another study focused on the synthesis and characterization of novel compounds derived from 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide, examining their ligand-binding properties. These compounds were evaluated for their affinity towards various receptors, suggesting their potential use in imaging and therapeutic applications targeting specific receptor sites. The study highlighted the versatility of these compounds in biomedical research, particularly in the development of novel diagnostic and therapeutic agents (Hou et al., 2006).
Future Directions
Mechanism of Action
Target of Action
The compound 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and its targets. They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Biochemical Pathways
Indole derivatives are involved in both extrinsic and intrinsic pathways of the apoptotic machine . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses . .
Result of Action
Indole derivatives in general have shown notable cytotoxicity toward human cancer cell lines . They have been found to accumulate cells in the S phase and substantially induce late cellular apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-oxoindoline-5-amine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the indolinone moiety to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hyd
Properties
IUPAC Name |
3,5-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-13-6-11(7-14(9-13)23-2)17(21)18-12-3-4-15-10(5-12)8-16(20)19-15/h3-7,9H,8H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPQYUNYWKFJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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